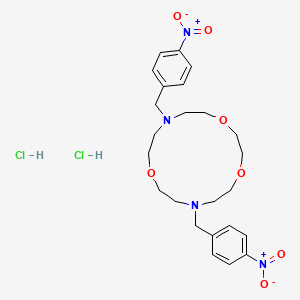
TD-004
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TD-004 is a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein, effectively inducing ALK degradation and inhibiting the growth of ALK fusion positive cell lines, SU-DHL-1 and H3122, significantly reducing the tumor growth in H3122 xenograft model.
Aplicaciones Científicas De Investigación
1. Transcranial Direct Current Stimulation (tDCS) Applications
Transcranial Direct Current Stimulation (tDCS) has shown promising results in various scientific research areas. A study by Giordano et al. (2017) highlights its application in enhancing vigilance and attention, which can accelerate training and support learning. This technique is particularly beneficial as an adjunct to training and rehabilitation tasks. It leverages biomarkers and computational models to optimize dosing and individualize interventions, thereby reducing variability in outcomes (Giordano et al., 2017).
2. Transdisciplinary Research (TDR) in Science
TDR is increasingly recognized as a vital approach in addressing complex societal and environmental issues. Research by Lauto et al. (2015) and Zscheischler et al. (2017) discusses the implementation and challenges of TDR in various scientific fields, including its role in integrated water resources management and land-use science. These studies emphasize the need for effective knowledge transfer and collaboration between scientific and non-scientific actors to tackle complex problems (Lauto et al., 2015); (Zscheischler et al., 2017).
3. Remote Sensing Technology
The use of remote sensing technology, particularly in the lower tropospheric thermodynamic profiling, is crucial for advancing weather and climate research. Wulfmeyer et al. (2015) discuss the importance of these technologies in resolving atmospheric conditions and highlight the need for development in this field to address current gaps (Wulfmeyer et al., 2015).
4. Terahertz Time-Domain Spectroscopy (THz-TDS)
THz-TDS is a significant technique in the spectroscopic analysis of solid samples. Smith and Arnold (2011) review its applications in security, pharmaceuticals, dental sciences, and polymers, highlighting its analytical challenges and potential solutions (Smith & Arnold, 2011).
5. Noninvasive Human Brain Stimulation
Noninvasive brain stimulation techniques like TMS and tDCS have potential applications in cognitive neuroscience, psychiatry, and neurology. Wagner et al. (2007) provide an overview of these methods, discussing their diagnostic and therapeutic potential, as well as the need for further research into their mechanisms of action (Wagner et al., 2007).
Propiedades
Nombre del producto |
TD-004 |
|---|---|
Fórmula molecular |
C55H70ClN9O8S2 |
Peso molecular |
1084.79 |
Nombre IUPAC |
(2R,4S)-1-((S)-2-(5-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-5-oxopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H70ClN9O8S2/c1-32(2)73-45-27-40(34(5)25-43(45)61-54-58-29-41(56)51(63-54)60-42-13-10-11-14-46(42)75(71,72)33(3)4)37-21-23-64(24-22-37)48(68)16-12-15-47(67)62-50(55(7,8)9)53(70)65-30-39(66)26-44(65)52(69)57-28-36-17-19-38(20-18-36)49-35(6)59-31-74-49/h10-11,13-14,17-20,25,27,29,31-33,37,39,44,50,66H,12,15-16,21-24,26,28,30H2,1-9H3,(H,57,69)(H,62,67)(H2,58,60,61,63)/t39-,44+,50+/m0/s1 |
Clave InChI |
DYEAAIMUSQBHPL-RMNSFAHDSA-N |
SMILES |
O=C([C@@H]1N(C([C@@H](NC(CCCC(N2CCC(C3=CC(OC(C)C)=C(NC4=NC=C(Cl)C(NC5=CC=CC=C5S(=O)(C(C)C)=O)=N4)C=C3C)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TD-004; TD 004; TD004 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene](/img/structure/B1193702.png)
![1-[(11S)-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-5-hydroxy-3-[(2R)-1,1,1-trifluoropropan-2-yl]-2,3-dihydro-1H-pyrido[2,1-f][1,2,4]triazine-4,6-dione](/img/structure/B1193704.png)
![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1193722.png)

